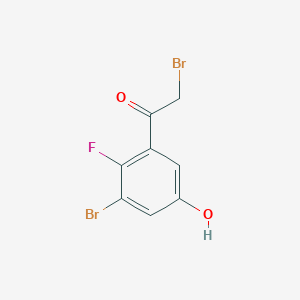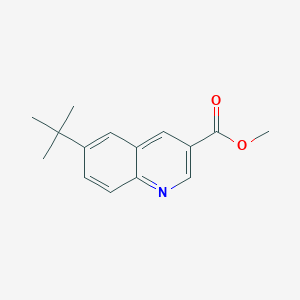
Methyl 6-(tert-Butyl)quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(tert-Butyl)quinoline-3-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(tert-Butyl)quinoline-3-carboxylate typically involves the reaction of 6-(tert-Butyl)quinoline-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
6-(tert-Butyl)quinoline-3-carboxylic acid+MethanolCatalystMethyl 6-(tert-Butyl)quinoline-3-carboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(tert-Butyl)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of quinoline-3-carboxylate derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline-3-carboxylate derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Methyl 6-(tert-Butyl)quinoline-3-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of biological pathways and as a probe for biochemical assays.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is used in the development of materials with specific properties, such as luminescent materials and sensors.
Mecanismo De Acción
The mechanism of action of Methyl 6-(tert-Butyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-3-carboxamide derivatives: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
6-Arylquinoline-3-carboxylate derivatives: These compounds have similar substituents at the quinoline ring and are used in similar applications.
Uniqueness
Methyl 6-(tert-Butyl)quinoline-3-carboxylate is unique due to its specific tert-butyl and methyl ester substituents, which confer distinct chemical and physical properties. These features make it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C15H17NO2 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
methyl 6-tert-butylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)12-5-6-13-10(8-12)7-11(9-16-13)14(17)18-4/h5-9H,1-4H3 |
Clave InChI |
RMSGEIHZZNLOKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=CC(=CN=C2C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


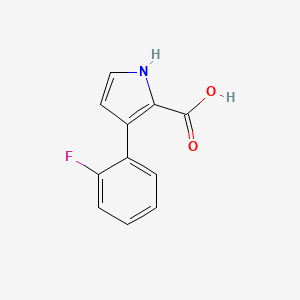
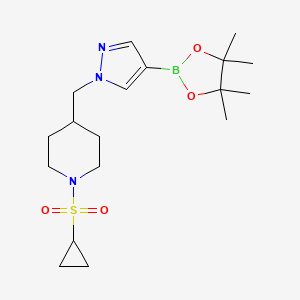


![(1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13717831.png)
![2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide](/img/structure/B13717837.png)
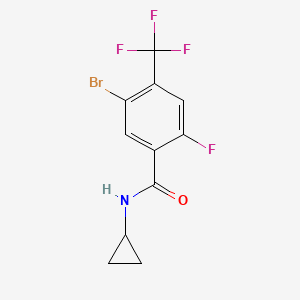

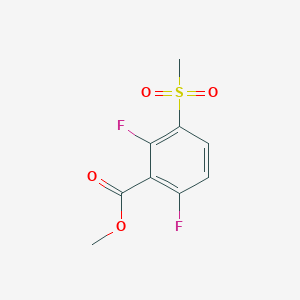
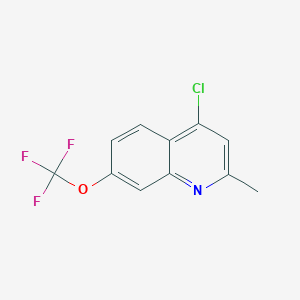
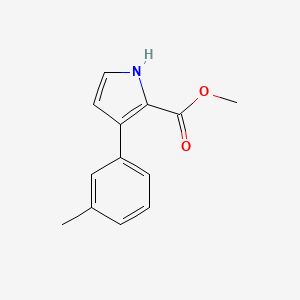
![tert-butyl N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B13717867.png)
